molecular formula C12H10BrFN2 B1424090 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine CAS No. 1219967-14-2

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Cat. No.: B1424090
CAS No.: 1219967-14-2
M. Wt: 281.12 g/mol
InChI Key: SYNSPMODSIZJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 5-Bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine ( 1219967-14-2) is a high-purity brominated and fluorinated aromatic amine with the molecular formula C12H10BrFN2 and a molecular weight of 281.12 g/mol . This compound is characterized by its pyridine core structure, which is substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a 4-fluorophenylamino group at the 2-position. It is supplied as a solid and should be stored sealed in dry conditions at 2-8°C to maintain stability . Research Value and Potential Applications This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its molecular structure incorporates several key features: the bromine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl systems for pharmaceutical and materials science research . The presence of the 4-fluorophenyl group is a common motif in drug discovery, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability. While the specific biological profile of this compound is not fully characterized, its structural framework is related to known bioactive molecules. Pyridine derivatives, particularly 2-aminopyridines, are frequently investigated as key scaffolds in the development of enzyme inhibitors . For instance, structurally similar 2-amino-4-methylpyridine analogues have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and have been explored as potential positron emission tomography (PET) tracers for imaging inflammatory diseases and cancer . This suggests potential research applications for this compound in developing probes for biochemical assays or as a precursor for the synthesis of more complex iNOS-targeting molecules. Handling and Compliance This product is intended for research and laboratory use only. It is not approved for use in humans or animals, nor for application in diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) and adhering to all relevant laboratory safety guidelines before use.

Properties

IUPAC Name

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2/c1-8-6-9(13)7-15-12(8)16-11-4-2-10(14)3-5-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNSPMODSIZJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins from a suitably substituted pyridine derivative such as 2-amino-3,5-dibromo-4-methylpyridine or 2-bromo-4-methylpyridine, depending on the route. The key synthetic steps include:

  • Introduction of the amine group at the 2-position.
  • Selective bromination at the 5-position.
  • Methylation at the 3-position.
  • N-arylation with 4-fluoroaniline or its derivatives.

Stepwise Synthetic Route

Step 1: Formation of the Pyridin-2-amine Core
  • The amine group at the 2-position can be introduced via nucleophilic substitution or amination reactions starting from halogenated pyridines.
  • A directing group strategy is often employed to protect or activate the amine during subsequent transformations. For example, reacting 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine forms a formimidamide intermediate, which directs selective substitution at the 3-position.
Step 2: Selective Methylation at the 3-Position
  • The 3-bromo substituent is replaced by a methyl group using organometallic reagents such as methyl zinc compounds in the presence of nickel catalysts.
  • This carbon-carbon bond formation is facilitated by the directing group on the amine, enhancing regioselectivity.
Step 3: Removal of the Directing Group
  • After methylation, the directing group is removed by acid hydrolysis to regenerate the free amine at the 2-position.
Step 4: N-Arylation with 4-Fluoroaniline
  • The free amine is then coupled with 4-fluoroaniline to form the N-(4-fluorophenyl) substituent.
  • This can be achieved via nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination, depending on the substrate and conditions.
Step 5: Final Bromination (if not introduced earlier)
  • Bromination at the 5-position can be performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid multiple substitutions.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Amination and directing group formation 1,1-dimethoxy-N,N-dimethylmethanamine, polar aprotic solvents (e.g., DMF, NMP) Protects amine, directs substitution
Methylation Methyl zinc reagent, nickel catalyst Selective replacement of bromine with methyl
Hydrolysis Acidic aqueous conditions Removes directing group, regenerates amine
N-Arylation 4-Fluoroaniline, palladium catalyst or nucleophilic substitution Forms N-(4-fluorophenyl) amine bond
Bromination N-Bromosuccinimide (NBS), controlled temperature Selective bromination at 5-position

Representative Research Findings and Yields

  • The use of a directing group strategy significantly improves regioselectivity and yield in the methylation step, with reported yields for the methylated intermediate exceeding 70% under optimized conditions.
  • Avoiding palladium catalysts in some steps (e.g., by using nickel catalysis) enhances cost-effectiveness and reduces metal contamination risks.
  • The overall synthetic route, including amination, methylation, and N-arylation, can achieve yields ranging from 50% to 80%, depending on reaction scale and purification methods.

Summary Table of Preparation Steps

Synthetic Step Key Reagents/Conditions Outcome/Transformation
1. Directing group installation 2-amino-3,5-dibromo-4-methylpyridine + 1,1-dimethoxy-N,N-dimethylmethanamine in DMF Formation of formimidamide intermediate
2. Methylation Methyl zinc compound + nickel catalyst Replacement of 3-bromo by methyl group
3. Hydrolysis Acidic aqueous medium Removal of directing group, free amine restored
4. N-Arylation 4-fluoroaniline + Pd catalyst or nucleophilic substitution Formation of N-(4-fluorophenyl) amine linkage
5. Bromination (if needed) N-bromosuccinimide (NBS) Introduction of bromine at 5-position

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyridine compounds, including 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine, exhibit significant anticancer activity. In a study evaluating a series of pyridine derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines. The presence of halogen substituents, such as bromine and fluorine, plays a crucial role in modulating the biological activity of these compounds. For instance, compounds with multiple halogen groups demonstrated higher inhibition rates against cancer cell proliferation compared to their non-halogenated counterparts .

Antibacterial Activity

The compound has also shown promising antibacterial properties. A study highlighted the effectiveness of synthesized pyridine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the bromine atom in the structure was linked to increased antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Anti-thrombolytic Activity

The anti-thrombolytic potential of this compound derivatives has been explored, revealing moderate to good activity in inhibiting clot formation in human blood. This activity was influenced by the specific substituents on the aryl ring, indicating that strategic modifications could enhance its therapeutic profile for cardiovascular applications .

Synthesis via Suzuki Coupling

One of the prominent methods for synthesizing this compound involves the Suzuki coupling reaction. This palladium-catalyzed process allows for the efficient formation of carbon-carbon bonds between arylboronic acids and halogenated pyridine derivatives. The reaction conditions can be optimized to yield high purity products with moderate to good yields .

Alternative Synthetic Routes

Recent advancements have introduced alternative synthetic strategies that avoid the use of palladium catalysts, enhancing the versatility and sustainability of the synthesis process. These methods have demonstrated improved yields and reduced environmental impact, making them attractive for large-scale production .

Liquid Crystal Applications

The molecular structure of this compound positions it as a potential candidate for use in liquid crystal displays (LCDs). Studies utilizing density functional theory (DFT) have suggested that these pyridine derivatives can act as chiral dopants in liquid crystals, potentially improving the performance and efficiency of display technologies .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant cytotoxicity against various cancer cell lines with halogenated derivatives showing enhanced activity .
Study 2AntibacterialShowed effective inhibition against E. coli and S. aureus, with brominated compounds exhibiting superior antibacterial properties .
Study 3Anti-thrombolyticCompounds exhibited moderate to high anti-thrombolytic activity, influenced by aryl substituents .
Study 4Liquid CrystalsDFT studies indicated potential use as chiral dopants in LCD applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Halogenation Patterns

  • 5-Bromo-4-fluoropyridin-2-amine (Similarity: 0.80): Lacks the 3-methyl and N-(4-fluorophenyl) groups. The absence of these substituents reduces steric bulk and may decrease lipophilicity compared to the target compound .
  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : Shares bromine and methyl substituents but includes a carboxamide linker. The lactam tautomer forms planar conformations stabilized by intramolecular hydrogen bonds, contrasting with the target compound’s pyridin-2-amine flexibility .

Fluorophenyl Derivatives

  • Z15 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea): Contains a 4-fluorophenyl group linked via urea.
  • N-(4-Fluorophenyl)maleimide Derivatives: Studies show halogen size (F, Cl, Br, I) on phenyl groups has minimal impact on inhibitory potency (e.g., IC50 values: 5.18–7.24 μM for MGL inhibition).

Physicochemical and Structural Properties

Crystallographic and Conformational Analysis

  • 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Forms centrosymmetric dimers via N–H···N hydrogen bonds. The 3-methyl and 4-fluorophenyl groups in the target compound may similarly influence packing but introduce steric repulsion, as seen in fluorophenyl-substituted porphyrins .
  • N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide : Isostructural with its brominated analog, highlighting that halogen substitution (Cl vs. Br) minimally affects crystal packing but may alter electronic properties .

Data Tables

Table 1: Substituent Effects on Inhibitory Potency (IC50)

Compound Substituents IC50 (μM) Target Reference
N-(4-Fluorophenyl)maleimide 4-Fluorophenyl 5.18 MGL
N-(4-Bromophenyl)maleimide 4-Bromophenyl 4.37 MGL
Z14 Bromine, methylsulfanyl N/A Dengue NS protein

Table 2: Structural Similarity of Pyridin-2-amine Derivatives

Compound Similarity Score Key Differences Reference
5-Bromo-4-fluoropyridin-2-amine 0.80 No 3-methyl or N-(4-fluorophenyl) groups
N-(3-Bromo-2-methylphenyl)-lactam 0.75 Carboxamide linker, lactam tautomer

Biological Activity

5-Bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological properties, including anti-thrombolytic, antibacterial, and anti-inflammatory activities. This article synthesizes the available research findings and case studies related to the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10BrFN(Molecular Weight 270 11 g mol)\text{C}_{11}\text{H}_{10}\text{BrF}\text{N}\quad (\text{Molecular Weight 270 11 g mol})

This compound contains a bromine atom and a fluorine atom, which are critical for its biological activity. The presence of these halogens often influences the compound's interaction with biological targets.

1. Anti-Thrombolytic Activity

Research indicates that derivatives of pyridine compounds exhibit varying degrees of anti-thrombolytic activity. In one study, compounds structurally related to this compound demonstrated significant inhibition of clot formation. For instance, one derivative showed an anti-thrombolytic activity of 31.61%, attributed to the presence of halogen substituents on the aryl ring .

CompoundAnti-Thrombolytic Activity (%)
This compound31.61
Other derivativesVaries (2.82% - 41.32%)

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various strains, including Escherichia coli. The results indicated that certain derivatives exhibited high biofilm inhibition rates, with one compound achieving an inhibition rate of 90.95% . The structural modifications significantly influenced the antibacterial properties.

CompoundBiofilm Inhibition Activity (%)
This compoundModerate (exact value varies)
Other derivativesUp to 91.95%

3. Anti-Inflammatory Activity

In addition to its thrombolytic and antibacterial properties, research has also explored the anti-inflammatory potential of this compound. Studies using human whole blood models demonstrated that certain derivatives could inhibit the release of pro-inflammatory cytokines like TNF-α, suggesting a role in modulating inflammatory responses .

Case Study: Synthesis and Evaluation

A study focused on synthesizing various pyridine derivatives, including this compound, through palladium-catalyzed reactions. The synthesized compounds were then subjected to biological evaluations that highlighted their potential as therapeutic agents against thrombotic conditions and bacterial infections .

Case Study: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationships revealed that modifications in the pyridine ring and substitution patterns significantly affected biological activities. For example, the introduction of different halogens or functional groups at specific positions led to enhanced potency in inhibiting bacterial growth and thrombus formation .

Q & A

Q. What are the common synthetic routes for 5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine?

The synthesis typically involves coupling reactions between halogenated pyridine derivatives and substituted anilines. For example, brominated pyridine intermediates (e.g., 2,5-dibromo-3-methylpyridine) can react with 4-fluoroaniline under palladium-catalyzed conditions (e.g., Suzuki coupling) or via nucleophilic aromatic substitution. Key parameters include using polar aprotic solvents (DMF, toluene), bases (K₂CO₃), and reflux conditions (~100–120°C) to enhance reaction efficiency .

Q. How can researchers characterize the purity and structure of this compound?

Methodological approaches include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing bromine and fluorine environments).
  • X-ray Crystallography : Resolve crystal packing and stereoelectronic effects, as demonstrated for structurally similar pyridine derivatives .
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase columns with UV/Vis or mass detection .

Advanced Research Questions

Q. How do substituent variations on the pyridine ring influence biological activity?

Systematic comparisons with analogs (e.g., replacing bromine with chlorine or altering the fluorophenyl group’s position) reveal that:

  • Bromine : Enhances lipophilicity and π-π stacking in target binding (e.g., kinase inhibition).
  • Fluorine : Modulates electronic effects, improving metabolic stability. Studies on similar compounds (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine) show that minor structural changes can shift selectivity in enzyme assays by >50% .

Q. What strategies resolve contradictions in biological assay data for this compound?

Contradictions may arise from impurities or solvent-dependent aggregation. Mitigation steps:

  • Control Experiments : Repeat assays with rigorously purified batches (e.g., via recrystallization or flash chromatography).
  • Solvent Screening : Test activity in DMSO vs. aqueous buffers to rule out solubility artifacts.
  • Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding kinetics .

Q. How can computational methods optimize reaction conditions for scaled synthesis?

Tools like DFT (density functional theory) predict transition states for coupling reactions, while machine learning models (e.g., ICReDD’s workflow) correlate solvent polarity and catalyst loading with yield. For example, DMF’s high polarity stabilizes intermediates in palladium-catalyzed steps, aligning with experimental yields >75% .

Q. What statistical experimental designs are effective for reaction optimization?

Fractional factorial designs (e.g., Taguchi methods) reduce the number of trials by testing variables (temperature, solvent ratio, catalyst loading) in parallel. A case study on similar bromopyridines identified temperature as the most critical factor (p < 0.01), achieving 90% yield with 20% fewer experiments .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize Pd/Xantphos catalytic systems for coupling reactions to minimize byproducts .
  • Data Reproducibility : Use deuterated solvents for NMR to avoid signal splitting artifacts .
  • Advanced Analytics : Pair LC-MS with ion mobility spectrometry to distinguish isobaric impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-fluorophenyl)-3-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.